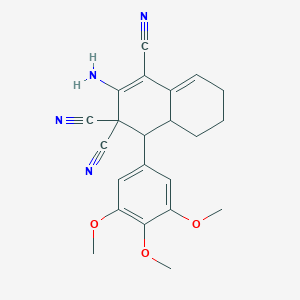![molecular formula C25H28BrN3O B15016650 2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15016650.png)
2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a dipropylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Bromonaphthalene Intermediate: The starting material, naphthalene, undergoes bromination to form 4-bromonaphthalene.
Formation of the Hydrazide Intermediate: The bromonaphthalene intermediate is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is condensed with 4-(dipropylamino)benzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the hydrazide moiety, converting it to the corresponding amine.
Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, while the dipropylamino group can interact with protein receptors. These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromonaphthalen-1-YL)acetic acid
- 2-[(4-Bromonaphthalen-1-YL)oxy]acetohydrazide
- (4-Bromonaphthalen-1-YL)methanamine
Uniqueness
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide is unique due to its combination of a bromonaphthalene moiety with a dipropylamino-substituted phenyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H28BrN3O |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H28BrN3O/c1-3-15-29(16-4-2)21-12-9-19(10-13-21)18-27-28-25(30)17-20-11-14-24(26)23-8-6-5-7-22(20)23/h5-14,18H,3-4,15-17H2,1-2H3,(H,28,30)/b27-18+ |
InChI Key |
GRCBXNCRGLHTCA-OVVQPSECSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016570.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15016573.png)
![3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15016586.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15016590.png)
![N,4-Dimethyl-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B15016591.png)
![4-bromo-2-iodo-6-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15016592.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15016605.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15016610.png)
![4-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B15016613.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B15016615.png)
![2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B15016618.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B15016620.png)

![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B15016622.png)
